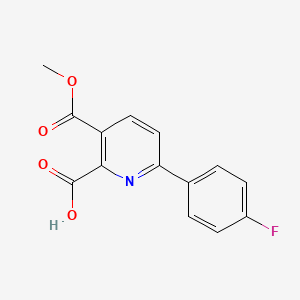

6-(4-Fluorophenyl)-3-(methoxycarbonyl)picolinic acid

Description

6-(4-Fluorophenyl)-3-(methoxycarbonyl)picolinic acid is a substituted picolinic acid derivative characterized by a 4-fluorophenyl group at position 6 and a methoxycarbonyl ester group at position 3 on the pyridine ring (Figure 1). The methoxycarbonyl group enhances hydrophobicity and may influence bioavailability, while the fluorine atom on the phenyl ring contributes to electronic effects and metabolic stability .

Properties

Molecular Formula |

C14H10FNO4 |

|---|---|

Molecular Weight |

275.23 g/mol |

IUPAC Name |

6-(4-fluorophenyl)-3-methoxycarbonylpyridine-2-carboxylic acid |

InChI |

InChI=1S/C14H10FNO4/c1-20-14(19)10-6-7-11(16-12(10)13(17)18)8-2-4-9(15)5-3-8/h2-7H,1H3,(H,17,18) |

InChI Key |

WKHDRAOLYCGDTI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-3-(methoxycarbonyl)picolinic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and methyl nicotinate.

Formation of Intermediate: The initial step involves the condensation of 4-fluorobenzaldehyde with methyl nicotinate under basic conditions to form an intermediate compound.

Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the picolinic acid core.

Functional Group Modification:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-3-(methoxycarbonyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or other reduced forms.

Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

6-(4-Fluorophenyl)-3-(methoxycarbonyl)picolinic acid has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Materials Science: It is explored for its potential use in the development of novel materials with unique properties.

Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.

Industrial Applications: It may be used as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-3-(methoxycarbonyl)picolinic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the methoxycarbonyl group can influence the compound’s solubility and stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : Replacing fluorine with chlorine (e.g., 4-Cl vs. 4-F) increases molecular weight by ~16 Da and may enhance lipophilicity, impacting membrane permeability .

- Ester vs. Acid Groups : The methoxycarbonyl group (ester) in the target compound reduces acidity compared to the carboxylic acid in 6-(4-Fluorophenyl)picolinic acid (pKa ~3–4 vs. ~1–2), altering solubility and reactivity .

- Positional Isomerism : Moving substituents (e.g., methoxycarbonyl from position 3 to 6) significantly affects steric interactions and binding affinity, as seen in 4-Chloro-6-(methoxycarbonyl)picolinic acid .

Biological Activity

6-(4-Fluorophenyl)-3-(methoxycarbonyl)picolinic acid is a compound of significant interest in medicinal chemistry due to its potential biological activity and applications in drug discovery. Its unique structure, characterized by a fluorophenyl group and a methoxycarbonyl moiety attached to a picolinic acid framework, allows it to interact with various biological targets, making it a candidate for further research.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities through competitive inhibition. The compound may bind to active sites on enzymes, thereby preventing substrate interaction. This mechanism is particularly relevant in the context of its potential use as an inhibitor in various biochemical pathways.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's potential in inhibiting specific enzymes involved in critical biological processes. For instance, it has been investigated as a selective inhibitor of KDM4A, an enzyme implicated in cancer progression. In vitro assays demonstrated that derivatives of this compound could effectively inhibit KDM4A activity, showcasing an IC50 value of approximately 7.09 μM .

Case Studies and Research Findings

- KDM4A Inhibition : A study explored the compound's role as a KDM4A inhibitor through virtual screening and subsequent experimental validation. The findings indicated that the compound significantly inhibited H3K9me3 demethylation, a crucial step in gene regulation associated with tumorigenesis .

- LDLR Induction : Another research focused on derivatives of picolinic acids, including this compound, which showed promise as low-density lipoprotein receptor (LDLR) inducers. These compounds were effective in lowering cholesterol levels in animal models, indicating their therapeutic potential for hyperlipidemia .

Comparative Analysis with Similar Compounds

To better understand the uniqueness and efficacy of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| 6-(4-Chlorophenyl)-3-(methoxycarbonyl)picolinic acid | 293294-71-0 | Potential enzyme inhibition |

| 6-(Ethoxycarbonyl)picolinic acid | 21855-16-3 | Moderate biological activity |

| Methyl 6-(hydroxymethyl)picolinate | 39977-44-1 | Antimicrobial properties |

The fluorophenyl substitution appears to enhance the compound's binding affinity and selectivity towards certain biological targets compared to its chlorinated analogs.

Q & A

Basic Question: What are the key structural features of 6-(4-Fluorophenyl)-3-(methoxycarbonyl)picolinic acid, and how do they influence its chemical reactivity?

Answer:

The compound features:

- A picolinic acid backbone (pyridine-2-carboxylic acid) with a methoxycarbonyl group at position 3 and a 4-fluorophenyl substituent at position 6.

- The fluorine atom on the phenyl ring enhances electron-withdrawing effects, influencing aromatic electrophilic substitution patterns and stability of intermediates.

- The methoxycarbonyl group introduces steric hindrance and modulates electronic properties, affecting nucleophilic/electrophilic reactivity at the carboxylic acid moiety.

Methodological Insight:

- Computational modeling (e.g., DFT) can predict charge distribution and reactive sites.

- Comparative studies with non-fluorinated analogs (e.g., 6-phenyl-picolinic acid derivatives) reveal fluorination’s impact on solubility and binding affinity .

Basic Question: What synthetic routes are reported for preparing this compound?

Answer:

Common methods include:

- Condensation reactions : Reacting halogenated picolinic acid derivatives (e.g., 6-chloro-picolinic acid) with 4-fluorophenyl boronic acids under Suzuki-Miyaura coupling conditions .

- Esterification : Introducing the methoxycarbonyl group via reaction with methyl chloroformate in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .

- Functional group interconversion : Hydrolysis of nitriles or amides to carboxylic acids, followed by fluorophenyl group installation .

Critical Consideration:

- Purity of intermediates (e.g., boronic acids) significantly affects yield. Use HPLC or NMR to verify intermediate structures .

Advanced Question: How can researchers resolve contradictions in reported synthetic yields for fluorinated picolinic acid derivatives?

Answer:

Discrepancies often arise from:

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) improve solubility of fluorinated intermediates but may promote side reactions .

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) vary in efficiency for Suzuki couplings; ligand choice impacts steric and electronic effects .

- Temperature control : Higher temperatures accelerate reactions but risk decomposition of fluorinated intermediates.

Methodological Approach:

- Design a factorial experiment to test solvent-catalyst-temperature combinations.

- Use LC-MS to track side products and optimize reaction quenching protocols .

Advanced Question: What strategies are effective for optimizing regioselectivity when introducing substituents to the picolinic acid core?

Answer:

Regioselectivity challenges stem from competing electronic (fluorophenyl) and steric (methoxycarbonyl) effects. Solutions include:

- Directed ortho-metalation : Use directing groups (e.g., amides) to control functionalization at specific positions .

- Protecting group chemistry : Temporarily block the carboxylic acid to reduce steric interference during fluorophenyl coupling .

- Microwave-assisted synthesis : Enhances reaction uniformity and reduces byproduct formation in multi-step protocols .

Data Analysis Tip:

- Compare regioselectivity outcomes using HPLC retention times and ¹⁹F NMR to confirm substitution patterns .

Advanced Question: How can researchers investigate the biological interactions of this compound with enzyme targets?

Answer:

Key methodologies include:

- Docking simulations : Predict binding modes with targets (e.g., enzymes in the shikimate pathway) using software like AutoDock Vina, leveraging the fluorophenyl group’s hydrophobic interactions .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics in buffer systems mimicking physiological conditions .

- Metabolic profiling : Use radiolabeled (¹⁴C or ³H) analogs to track uptake and degradation in cellular assays .

Contradiction Management:

- If in vitro results conflict with computational predictions, validate via site-directed mutagenesis of suspected binding residues .

Advanced Question: What analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?

Answer:

- pH-dependent UV-Vis spectroscopy : Monitor degradation products (e.g., hydrolysis of the methoxycarbonyl group) across pH 2–12 .

- Mass spectrometry (MS/MS) : Identify fragmentation patterns to distinguish between protonated and deprotonated species .

- X-ray crystallography : Resolve structural changes in solid-state vs. solution-phase stability .

Practical Note:

- Stability in aqueous buffers is critical for pharmacological studies; include chelating agents (e.g., EDTA) to mitigate metal-catalyzed degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.